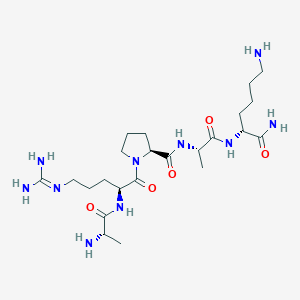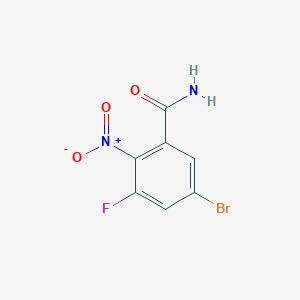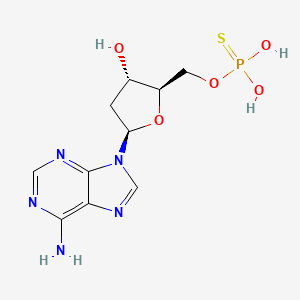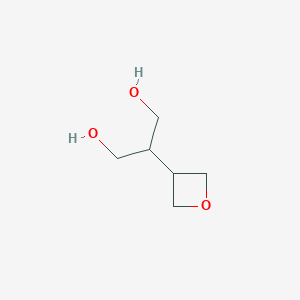
2-(Oxetan-3-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yl)propane-1,3-diol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propane-1,3-diol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the oxetane ring, resulting in 3-(bromomethyl)oxetan-3-yl methanol, which can then be further modified to yield the desired compound .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar cyclization reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxetan-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group in intermediate compounds can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenols or amines can be used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are being explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-yl)propane-1,3-diol involves its interaction with molecular targets through its oxetane ring and hydroxyl groups. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s solubility and stability. Additionally, the hydroxyl groups can participate in various chemical reactions, facilitating the formation of new bonds and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: A simpler compound with a four-membered ring structure, used as a building block in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 2-(Oxetan-3-yl)propane-1,3-diol.
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a propane-1,3-diol backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-(oxetan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2 |
InChI-Schlüssel |
ORRVJXJMNZYQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


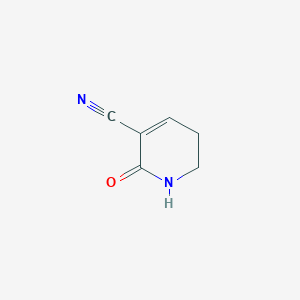
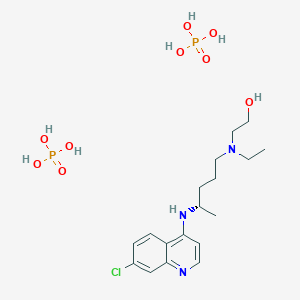
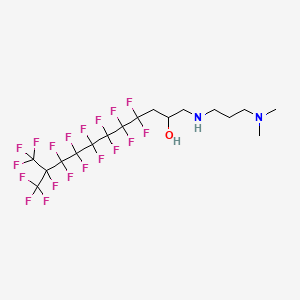
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
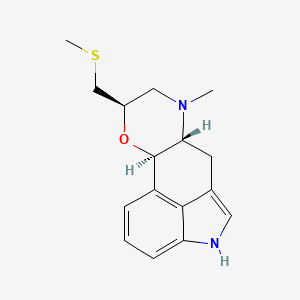
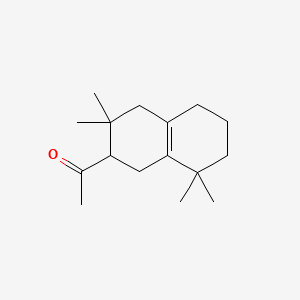

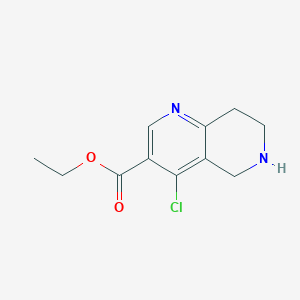
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)

